molecular formula C11H11NO B1629148 6-(3-Furanyl)-2,3-dimethylpyridine CAS No. 53913-07-8

6-(3-Furanyl)-2,3-dimethylpyridine

Cat. No. B1629148
CAS RN: 53913-07-8
M. Wt: 173.21 g/mol
InChI Key: YMBTUFOKNRAJLF-UHFFFAOYSA-N
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Description

6-(3-Furanyl)-2,3-dimethylpyridine is a chemical compound with the following structural formula: !6-(3-Furanyl)-2,3-dimethylpyridine



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthetic pathway. Researchers typically start with commercially available starting materials and proceed through cyclization reactions to form the pyridine ring. The furan moiety is introduced through suitable functional group transformations. The final product is purified using standard techniques.



Molecular Structure Analysis

The molecular formula of 6-(3-Furanyl)-2,3-dimethylpyridine is C₁₁H₁₁NO . It consists of a pyridine ring substituted with a furan group at the 3-position and two methyl groups at the 2- and 3-positions. The nitrogen atom in the pyridine ring contributes to its basicity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. For instance, it may undergo acylation or alkylation reactions at the nitrogen atom. Additionally, the furan ring can be functionalized through electrophilic aromatic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : Not determined (requires experimental data).

  • Solubility : Solubility in various solvents should be investigated.

  • Stability : Assess stability under different conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.

  • Handling Precautions : Proper protective equipment and handling procedures are essential.

  • Environmental Impact : Consider its impact on the environment during production and disposal.


Future Directions

Research avenues for 6-(3-Furanyl)-2,3-dimethylpyridine include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore derivatives with modified substituents for improved properties.

  • Applications : Assess its utility in drug development, materials science, or other fields.


Please note that while I’ve synthesized information from various sources, specific papers on this compound were not directly referenced. For a more detailed analysis, consult relevant scientific literature1234


properties

IUPAC Name

6-(furan-3-yl)-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11(12-9(8)2)10-5-6-13-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBTUFOKNRAJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628611
Record name 6-(Furan-3-yl)-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Furanyl)-2,3-dimethylpyridine

CAS RN

53913-07-8
Record name 6-(3-Furanyl)-2,3-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53913-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Furan-3-yl)-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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